Salirasib

Pharmacokinetics Oral Bioavailability Preclinical

Salirasib (FTS) directly dislodges all active Ras isoforms (H/K/N-Ras) from the plasma membrane — circumventing geranylgeranylation bypass that limits FTase inhibitors. Competitive PPMTase inhibitor (Ki=2.6 μM). Orally bioavailable (69.5%), achieves 67% tumor weight reduction (P<0.002) in Panc-1 xenografts at 80 mg/kg/day, and 83% survival extension with gemcitabine without PK interaction. Clinically validated in Phase II pancreatic cancer (median PFS 4.7 months). The definitive tool compound for KRAS-driven tumor models.

Molecular Formula C22H30O2S
Molecular Weight 358.5 g/mol
CAS No. 162520-00-5
Cat. No. B1681403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalirasib
CAS162520-00-5
Synonymsfarnesylthiosalicylic acid
S-farnesylthiosalicylic acid
S-trans,trans-farnesylthiosalicylic acid
salirasi
Molecular FormulaC22H30O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
InChIInChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
InChIKeyWUILNKCFCLNXOK-CFBAGHHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salirasib (CAS 162520-00-5): Chemical Profile and Procurement Considerations


Salirasib (S-trans,trans-farnesylthiosalicylic acid; FTS) is a synthetic farnesylcysteine mimetic and competitive prenylated protein methyltransferase (PPMTase) inhibitor with a Ki of 2.6 μM . As a salicylic acid derivative (MW 358.54 g/mol; C22H30O2S), it acts by dislodging active Ras isoforms (H-Ras, K-Ras, N-Ras) from the plasma membrane, thereby facilitating Ras degradation and disrupting Ras-dependent signaling pathways [1] [2]. Salirasib is an orally bioavailable investigational small molecule that has been evaluated in Phase II clinical trials for pancreatic cancer and non-small cell lung cancer [3] [4].

Salirasib vs. Farnesyltransferase Inhibitors: Why Class-Level Substitution Is Not Supported by Evidence


Although Salirasib, Tipifarnib, and Lonafarnib are all classified as Ras pathway inhibitors, they operate through fundamentally distinct mechanisms with differing target specificities and clinical efficacy profiles that preclude generic substitution [1] [2]. Tipifarnib and Lonafarnib are farnesyltransferase (FTase) inhibitors that block the post-translational farnesylation of Ras proteins, a mechanism shown to be ineffective against KRAS-driven tumors due to alternative geranylgeranylation pathways [3] [4]. In contrast, Salirasib acts downstream of farnesylation by directly displacing already-farnesylated Ras proteins from the plasma membrane, a mechanism that circumvents the geranylgeranylation bypass and has been described as "promising" against KRAS-driven malignancies in preclinical models [3]. Clinically, Salirasib demonstrated a median progression-free survival (PFS) of 4.7 months in pancreatic cancer, whereas Tipifarnib monotherapy in a Phase II glioma trial yielded 0% overall response rate [2] [5]. These mechanistic and clinical divergences underscore why Salirasib cannot be interchanged with FTase inhibitors without compromising experimental validity.

Salirasib Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Analogs and In-Class Candidates


Oral Bioavailability in Preclinical Models: Salirasib vs. Intraperitoneal Baseline

Salirasib demonstrates high oral bioavailability, a critical differentiation point for in vivo experimental design compared to compounds requiring parenteral administration. In a pharmacokinetic study using an LC-MS/MS assay (detection limit: 3 ng/mL), oral administration of Salirasib (40 mg/kg in 0.5% aqueous CMC) to mice achieved 69.5% bioavailability relative to intraperitoneal (IP) administration (20 mg/kg) [1]. The plasma half-life (t1/2) was consistent across administration routes, ranging from 1.86 to 2.66 hours, with tmax of 1 hour [1]. This oral bioavailability eliminates the need for continuous infusion or repeated IP injections required for many Ras pathway inhibitors, directly impacting animal welfare considerations and experimental logistics.

Pharmacokinetics Oral Bioavailability Preclinical Mouse Model LC-MS/MS

PPMTase Inhibitory Potency: Salirasib Competitive Inhibition vs. FTase Inhibitors

Salirasib exhibits a fundamentally different enzymatic target profile compared to farnesyltransferase inhibitors, with a competitive inhibition constant (Ki) of 2.6 μM against prenylated protein methyltransferase (PPMTase), also known as isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. While Tipifarnib and Lonafarnib target farnesyltransferase (FTase) with sub-nanomolar IC50 values (Tipifarnib: 0.6-0.86 nM; Lonafarnib: 1.9 nM for H-ras) , their potency against FTase does not translate to clinical efficacy in KRAS-mutant tumors due to alternative geranylgeranylation pathways [2]. Salirasib's distinct mechanism—inhibiting the methylation step downstream of prenylation—bypasses this resistance mechanism entirely, as it targets the membrane anchorage step common to all Ras isoforms regardless of which prenyl group is attached [3].

Enzyme Inhibition PPMTase ICMT Ki Competitive Inhibition

Preclinical In Vivo Tumor Growth Inhibition: Salirasib Oral Dosing vs. Vehicle Control

Oral Salirasib demonstrates dose-dependent inhibition of human pancreatic tumor growth in a Panc-1 xenograft nude mouse model. Daily oral administration of Salirasib at 80 mg/kg resulted in a 67% reduction in tumor weight compared to vehicle control (P < 0.002, n = 10 mice per group) [1]. This represents a quantifiable, statistically significant anti-tumor effect in a model driven by mutant KRAS—a context in which farnesyltransferase inhibitors have shown limited efficacy [2]. Importantly, this efficacy was achieved with oral dosing rather than parenteral administration, directly leveraging the compound's favorable bioavailability profile [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Pancreatic Cancer Dose-Response

Preclinical Synergy with Gemcitabine: Salirasib Combination vs. Monotherapy

Salirasib demonstrates quantifiable synergy with gemcitabine, the standard-of-care chemotherapeutic for pancreatic cancer, in a preclinical Panc-1 xenograft model. The combination of daily oral Salirasib (40 mg/kg) with weekly gemcitabine (30 mg/kg) resulted in an 83% increase in survival rate compared to control (n = 8 mice per group) [1]. In a separate patient-derived xenograft (PDX) study, Salirasib inhibited the growth of 2 out of 14 PDX models of pancreatic ductal adenocarcinoma and modulated Ras signaling in these responsive tumors [2]. Clinically, pharmacokinetic analysis confirmed that Salirasib exposure was not altered by gemcitabine co-administration, indicating no adverse drug-drug interaction [2].

Combination Therapy Synergy Gemcitabine Survival Benefit Pancreatic Cancer

Antiproliferative Activity Comparison: Salirasib vs. FTS-Amide Derivatives

Direct head-to-head comparison of Salirasib (FTS) with its amide derivative FTS-A reveals that Salirasib exhibits significantly lower potency in certain tumor cell lines, a critical consideration for experimental design. In Panc-1 pancreatic cancer cells, Salirasib shows an IC50 of 35 μM, while FTS-A demonstrates enhanced potency with an IC50 of 20 μM . In U87 glioblastoma cells, the differential is more pronounced: Salirasib IC50 = 50 μM versus FTS-A IC50 = 10 μM . This 2- to 5-fold potency differential in favor of the amide derivative has been consistently reproduced across multiple vendors' technical datasheets [1]. Importantly, a comprehensive SAR study of lipophilic Salirasib analogues identified three compounds with superior antiproliferative activity than Salirasib across six solid tumor cell lines, with the most potent analogues containing three or more isoprene units or long aliphatic chains [2].

Antiproliferative Activity IC50 PANC-1 U87 Structure-Activity Relationship

Clinical Efficacy in Pancreatic Cancer: Salirasib vs. Tipifarnib and Lonafarnib Monotherapy

Cross-study comparison of Phase II clinical trial outcomes reveals differential efficacy profiles among Ras pathway inhibitors in pancreatic cancer. Salirasib, when combined with gemcitabine, achieved a median progression-free survival (PFS) of 4.7 months in patients with metastatic pancreatic adenocarcinoma [1] [2]. In contrast, Tipifarnib monotherapy in a Phase II trial (n = 44) yielded a 0% overall response rate [3], and Lonafarnib has been characterized as "not promising" for KRAS inhibition in preclinical efficacy assessments [4]. While Salirasib also showed a 0% overall response rate in its Phase II monotherapy evaluation, the 4.7-month PFS when combined with gemcitabine and the 37% 1-year survival rate (median OS 6.2 months) in the gemcitabine combination study provide clinically quantifiable benchmarks [2] [5]. It must be noted that these are cross-study comparisons with different trial designs and patient populations; direct head-to-head clinical trials among these agents have not been conducted.

Clinical Trial Phase II Pancreatic Cancer Progression-Free Survival Overall Response Rate

Salirasib (CAS 162520-00-5): Validated Research Applications Derived from Quantitative Evidence


Preclinical Pancreatic Cancer Xenograft Efficacy Studies Requiring Oral Dosing

Salirasib is uniquely suited for chronic oral dosing regimens in pancreatic cancer xenograft models. The compound achieved 67% tumor weight reduction at 80 mg/kg daily oral dose (P < 0.002 vs. control) in Panc-1 xenografts and demonstrated 83% increased survival when combined with gemcitabine [1]. This application leverages Salirasib's 69.5% oral bioavailability, eliminating the need for continuous infusion or repeated IP injections [1]. In PDX models, Salirasib inhibited growth in 2/14 pancreatic cancer PDX models with corresponding Ras signaling modulation [2].

Ras Membrane Localization and Degradation Studies in KRAS-Mutant Systems

Salirasib is the preferred tool compound for investigating Ras membrane anchorage and degradation in KRAS-mutant experimental systems where FTase inhibitors (Tipifarnib, Lonafarnib) fail due to geranylgeranylation bypass [1]. Salirasib directly dislodges all Ras isoforms from the plasma membrane regardless of which prenyl group is attached [2]. In Panc-1 cells, Salirasib (25-50 μM) decreased total Ras protein levels by approximately 50%, confirming its utility for Ras degradation studies . Paired biopsy analysis from clinical samples confirmed decreased Ras and KRas protein levels on treatment [2].

PPMTase/ICMT Enzyme Inhibition Assays and Methylation Studies

Salirasib serves as a reference standard for PPMTase (ICMT) competitive inhibition studies with a Ki of 2.6 μM [1] [2]. Unlike FTase inhibitors that target an upstream prenylation step, Salirasib inhibits the methylation of prenylated proteins—a distinct enzymatic step that can be assayed using [methyl-3H]AdoMet-based protocols . Salirasib has been used to demonstrate inhibition of Ras methylation in Rat-1 fibroblasts, Ras-transformed Rat-1 cells, and B16 melanoma cells, with effects correlating to PPMTase inhibition .

Combination Therapy Research with Gemcitabine in Pancreatic Cancer Models

Salirasib is the only Ras pathway inhibitor with published preclinical synergy data with gemcitabine, the standard-of-care for pancreatic cancer. The combination of oral Salirasib (40 mg/kg daily) with gemcitabine (30 mg/kg weekly) increased survival by 83% in Panc-1 xenograft models [1]. Critically, pharmacokinetic analysis confirmed no alteration of Salirasib exposure when co-administered with gemcitabine [2], eliminating concerns about adverse drug-drug interactions. This combination has been clinically evaluated in a Phase I/II trial (NCT00531401) with a recommended Salirasib dose of 600 mg twice daily [2] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salirasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.